molecular formula C14H15N3O B11872167 (3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol CAS No. 185016-97-1

(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol

Cat. No.: B11872167
CAS No.: 185016-97-1
M. Wt: 241.29 g/mol
InChI Key: XQSHSSZYCUAFCE-UHFFFAOYSA-N
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Description

(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol is a complex organic compound that belongs to the class of imidazoisoquinoline derivatives. This compound is characterized by the presence of a dimethylamino group attached to the imidazoisoquinoline core, which is further connected to a methanol group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol typically involves a multi-step process. One common method includes the reaction of isoquinolin-1-amine with aryl methyl ketones in the presence of iodine and dimethyl sulfoxide (DMSO). This reaction proceeds through a triple in situ cross-trapping strategy, which efficiently generates multiple C–C, C–N, C–S, and C–I bonds, along with the formation of a new imidazole ring and a quaternary carbon center .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of water as a solvent and catalyst-free processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazoisoquinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazoisoquinoline compounds.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted imidazoisoquinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[2,1-a]isoquinoline derivatives
  • 2,3-dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium salts

Uniqueness

(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol is unique due to its specific structural features, such as the presence of a dimethylamino group and a methanol group attached to the imidazoisoquinoline core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

185016-97-1

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

[3-(dimethylamino)imidazo[5,1-a]isoquinolin-1-yl]methanol

InChI

InChI=1S/C14H15N3O/c1-16(2)14-15-12(9-18)13-11-6-4-3-5-10(11)7-8-17(13)14/h3-8,18H,9H2,1-2H3

InChI Key

XQSHSSZYCUAFCE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C2N1C=CC3=CC=CC=C32)CO

Origin of Product

United States

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